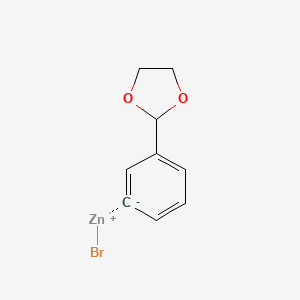

3-(1,3-Dioxolan-2-yl)phenylzinc bromide

Description

3-(1,3-Dioxolan-2-yl)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a 1,3-dioxolane group at the meta position, coordinated to a zinc atom via a bromide counterion. This compound is utilized in cross-coupling reactions, particularly in catalytic systems involving transition metals like cobalt, due to its stability and reactivity in forming carbon-carbon bonds . The 1,3-dioxolane moiety enhances solubility in polar aprotic solvents such as tetrahydrofuran (THF), making it advantageous for synthetic applications in organic chemistry.

Properties

IUPAC Name |

bromozinc(1+);2-phenyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSJCZMPBBHKQZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C[C-]=C2.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxolan-2-yl)phenylzinc bromide can be synthesized through the reaction of 3-(1,3-Dioxolan-2-yl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of 3-(1,3-Dioxolan-2-yl)phenylzinc bromide often involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the zinc insertion process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)phenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Negishi Reaction: Utilizes palladium or nickel catalysts to form carbon-carbon bonds.

Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)phenylzinc bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

Medicine: Plays a role in the development of new pharmaceuticals by enabling the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)phenylzinc bromide involves the formation of a reactive organozinc intermediate, which can then participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This process is facilitated by the presence of catalysts, which enhance the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Comparison with Similar Organozinc Compounds

Structural Analogues with Heterocyclic Substitutions

5-(1,3-Dioxolan-2-yl)-2-thienylzinc Bromide

This compound replaces the phenyl group with a thienyl (thiophene-derived) ring.

Key Difference :

- Substituent : Thienyl vs. phenyl.

- Electronic Effects : Thienyl’s sulfur may enhance conjugation but reduce steric bulk.

4-(Trifluoromethoxy)phenylzinc Bromide

A fluorinated derivative with a trifluoromethoxy (-OCF₃) group at the para position. This compound is used in specialized couplings where electronic tuning is critical .

Key Difference :

- Substituent : Electron-withdrawing -OCF₃ vs. electron-neutral dioxolane.

- Applications : Preferred in reactions requiring deactivated aryl intermediates.

Counterion Variants: Bromide vs. Chloride

Phenylzinc Chloride

Phenylzinc chloride, prepared via transmetalation from phenylmagnesium bromide and ZnCl₂, shares reactivity with phenylzinc bromide but exhibits differences in solubility. Chloride’s smaller ionic radius may improve solubility in ethers, though bromide’s larger size can stabilize the organozinc species in certain solvents .

Key Difference :

- Counterion : Cl⁻ vs. Br⁻.

- Solubility : Chloride derivatives may dissolve more readily in Et₂O.

Reactivity in Catalytic Systems

Phenylzinc Bromide

Unfunctionalized phenylzinc bromide demonstrates comparable efficiency to 3-(1,3-dioxolan-2-yl)phenylzinc bromide in cobalt-catalyzed cyanations, yielding benzonitrile derivatives. However, its lack of functional groups limits its utility in directed C–H activation reactions .

4-Methoxyphenylzinc Bromide

The methoxy (-OCH₃) group at the para position provides electron-donating effects, accelerating oxidative addition in palladium-catalyzed couplings. However, in cobalt systems, it shows similar efficiency to the dioxolane-substituted analogue, suggesting that electronic effects may be secondary to steric factors in these reactions .

Reactivity Data :

Functional Group Tolerance

3-(1,3-Dioxolan-2-yl)phenylzinc bromide shows moderate compatibility with ester and amide directing groups in C–H activation, though lower conversions are observed compared to non-functionalized arylzinc species. For example, benzoate esters yield <50% conversion under standard conditions, whereas unsubstituted phenylzinc bromide achieves >80% .

Limitation :

- Steric Hindrance : The dioxolane group may impede access to catalytic sites in sterically demanding reactions.

Industrial and Commercial Availability

- 3-(1,3-Dioxolan-2-yl)phenylzinc bromide: Not explicitly listed in commercial catalogs, suggesting it may require in-situ preparation.

- 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide : Available as a 0.5M THF solution (purity >95%) from suppliers like Three Chongqing Chemdad Co., Ltd .

- Fluorinated Derivatives : 4-(Trifluoromethoxy)phenylzinc bromide is sold by Rieke Metals as a 0.5M THF solution for high-throughput applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.